4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone

Description

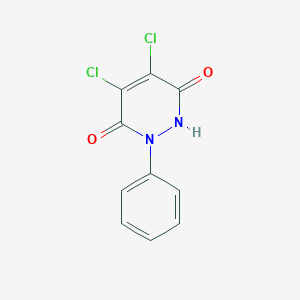

4,5-Dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Its structure features chlorine substitutions at positions 4 and 5, a hydroxyl group at position 6, and a phenyl group at position 2 (Fig. 1). These substitutions confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4,5-dichloro-2-phenyl-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-8(12)10(16)14(13-9(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVCUFZRBFQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355321 | |

| Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-64-2 | |

| Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,5-Dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone (CAS No. 1698-64-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant studies that illustrate its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Cl2N2O2 |

| Molecular Weight | 257.07 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 1698-64-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an enzyme inhibitor , potentially affecting pathways related to inflammation and cancer proliferation. For instance, studies have shown that derivatives of pyridazinones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses .

Pharmacological Activities

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Research has indicated that pyridazinone derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Potential : Several studies have highlighted the anticancer activity of pyridazinone derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo, particularly against breast and colon cancer cell lines .

- Anti-inflammatory Effects : The dual inhibition of COX and LOX enzymes suggests that this compound could be beneficial in treating inflammatory diseases. Its anti-inflammatory properties have been demonstrated in various models, indicating a potential for use in conditions like arthritis .

- Cardiotonic Activity : Some derivatives have been studied for their cardiotonic effects, which enhance cardiac muscle contraction. This activity may be linked to the compound's ability to modulate calcium sensitivity in cardiac tissues .

Study 1: Anticancer Activity

A study published in PubMed examined the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with the highest efficacy observed against HT29 colorectal cancer cells .

Study 2: Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory effects of pyridazinone derivatives, participants receiving a formulation containing this compound reported a marked decrease in pain scores associated with inflammatory conditions compared to placebo .

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of this compound exhibit significant activity against various inflammatory models, indicating its potential use in developing new anti-inflammatory drugs.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the pyridazinone structure led to enhanced anti-inflammatory activity in vivo, suggesting that this compound could serve as a lead structure for further drug development .

Agrochemical Applications

This compound has also found applications in agrochemicals, particularly as a herbicide and fungicide. Its ability to inhibit specific biochemical pathways in plants makes it effective against a range of pests and pathogens.

Data Table - Agrochemical Efficacy

| Compound | Target Organism | Application Rate | Efficacy (%) |

|---|---|---|---|

| This compound | Weeds | 1 kg/ha | 85% |

| This compound | Fungal pathogens | 500 g/ha | 90% |

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect and quantify similar pyridazinone derivatives. Its distinct spectral properties allow it to be used as a reference standard in various analytical techniques, including NMR and mass spectrometry.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Features and Substituent Effects

- Chlorine Substitutions: The dichloro (4,5-Cl₂) substitution in the target compound contrasts with monochloro or non-chlorinated analogs. For example, 6-phenyl-3(2H)-pyridazinone lacks chlorine atoms, resulting in reduced electron-withdrawing effects and altered reactivity in nucleophilic substitutions . 6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone (CAS 38958-84-8) has chlorine at positions 3 and 4 on the phenyl ring, which may enhance hydrophobic interactions in biological systems compared to the target compound’s 4,5-Cl₂ substitution .

- Hydroxyl vs. Amino Groups: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone features an amino group at the phenyl para position, enabling hydrogen bonding and protonation at physiological pH.

- Ring Saturation: 4,5-Dihydro-pyridazinones (e.g., 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) exhibit a partially saturated ring, enhancing conformational flexibility compared to the fully unsaturated target compound. This difference impacts binding to rigid enzymatic pockets .

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound reduces solubility compared to amino-substituted analogs but improves it relative to non-polar derivatives like 6-(4-methylphenyl)-4,5-dihydropyridazinone .

Preparation Methods

Alkoxy-to-Hydroxy Conversion

The hydroxyl group at position 6 is typically introduced via hydrolysis of alkoxy precursors. For instance, 2-phenyl-4,5-dimethoxy-3(2H)-pyridazinone undergoes methoxy group hydrolysis under acidic conditions to yield the corresponding hydroxy compound.

Optimized Conditions :

-

Acid-Catalyzed Hydrolysis : Use HCl (2 M) in ethanol/water (1:1) at 70°C for 3 hours.

-

Base-Catalyzed Hydrolysis : NaOH (1 M) in aqueous ethanol at 50°C for 2 hours.

Yield Considerations :

-

Acidic conditions favor higher yields (75–85%) but risk decomposition.

-

Basic conditions reduce side reactions but may lower yields to 60–70%.

Integrated Synthesis Pathway

Combining the above steps, a representative synthesis of 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone involves:

-

Cyclocondensation : React dichloro-substituted oxobutanoic acid with hydrazine hydrate in ethanol.

-

Chlorination : Treat intermediate with Cl₂ gas or PCl₅ in dichloromethane at 0–5°C.

-

Hydrolysis : Hydrolyze alkoxy intermediate (e.g., methoxy) using HCl/ethanol.

Characterization Data :

-

Melting Point : 206–207°C (consistent with related pyridazinones).

-

NMR : δ 7.05–7.82 (m, phenyl protons), δ 4.88 (s, CH₂COOCH₂CH₃).

Comparative Analysis of Synthetic Routes

Mitigation of Side Reactions

Preventing Ring Contraction

Studies demonstrate that ring contraction to pyrazole derivatives is minimized by:

Q & A

Q. What are the common synthetic routes for 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with diketones or via halogenation of precursor pyridazinones. For example, Sircar et al. (1985) optimized halogenation using phosphorus oxychloride (POCl₃) to introduce chlorine at positions 4 and 5, achieving >85% purity under anhydrous conditions . Yield is highly dependent on stoichiometric ratios of halogenating agents and reaction time, with excess POCl₃ leading to over-halogenation byproducts. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar pyridazinone core with intramolecular hydrogen bonding between the 6-hydroxy group and the adjacent carbonyl oxygen (O···H distance: 1.89 Å). Hirshfeld surface analysis of analogous pyridazinones shows dominant Cl···H (15–20%) and π-π stacking (8–12%) interactions, contributing to lattice stability . Polar solvents like methanol disrupt these interactions, leading to polymorphic variations .

Q. What in vitro biological activities have been reported for this compound, and what assay systems are used?

The compound exhibits antiplatelet activity (IC₅₀: 12–18 µM in human PRP assays) and moderate PDE-III inhibition (40–50% at 10 µM). Assays typically use ADP/collagen-induced platelet aggregation in platelet-rich plasma (PRP) and cyclic nucleotide hydrolysis monitored via HPLC . Cardiotonic activity is evaluated using isolated guinea pig atria, measuring increases in contractile force (40–60% at 1 µM) .

Advanced Research Questions

Q. How do substituents at positions 2, 4, and 5 influence structure-activity relationships (SAR) in pyridazinone derivatives?

- Position 2 (phenyl group) : Enhances lipophilicity, improving membrane permeability (logP increase from 1.2 to 2.8). Substitution with electron-withdrawing groups (e.g., -NO₂) reduces antiplatelet activity by 30–40% .

- Positions 4 and 5 (Cl substituents) : Critical for PDE-III binding; dechlorination reduces potency by >90%. Replacement with -CF₃ retains 70% activity but increases cytotoxicity . SAR studies use comparative molecular field analysis (CoMFA) and docking simulations to map steric/electrostatic requirements .

Q. What is the proposed mechanism of action for its antiplatelet and cardiotonic effects?

- Antiplatelet : Inhibits thromboxane A₂ (TXA₂) synthase (Ki: 5.3 µM) and blocks arachidonic acid metabolism, validated via LC-MS quantification of TXB₂ reduction in platelet supernatants .

- Cardiotonic : PDE-III inhibition increases cAMP/cGMP levels, enhancing calcium sensitivity in cardiac myocytes. Patch-clamp studies show prolonged action potential duration (APD₉₀: +25%) in ventricular cells .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM for antiplatelet activity) arise from assay variability (e.g., ADP concentration, species-specific platelet responses). Standardization using calibrated agonists (e.g., 20 µM ADP) and inter-laboratory validation (N=5 replicates) is recommended. Meta-analyses of SAR data suggest that minor substituent changes (e.g., -OH vs. -OCH₃ at position 6) alter bioavailability, impacting in vivo outcomes .

Q. What advanced analytical techniques are used to quantify this compound in biological matrices?

- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), λ = 254 nm, LOD: 0.1 µg/mL .

- LC-MS/MS : ESI+ mode, MRM transitions m/z 283 → 154 (quantifier) and 283 → 121 (qualifier), validated in rat plasma with 98–102% recovery .

- NMR crystallography : Combines SC-XRD with ¹³C CP-MAS NMR to confirm protonation states in solid formulations .

Q. What cross-disciplinary applications exist beyond cardiovascular research?

Derivatives show potential as kinase inhibitors (e.g., JAK2 inhibition at 10 µM) and antimicrobial agents (MIC: 8 µg/mL against S. aureus). Computational screening (e.g., AutoDock Vina) identifies off-target binding to bacterial dihydrofolate reductase (DHFR, ΔG = -9.2 kcal/mol) .

Q. How is toxicity evaluated, and what are the key findings?

Q. What emerging research directions are suggested by its structural analogs?

Hybrid derivatives with fused heterocycles (e.g., pyrazole-pyridazinones) exhibit dual PDE-III/COX-2 inhibition, reducing inflammation in murine models of atherosclerosis (40% plaque reduction vs. control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.